Thioamide vs. Oxoamide Hydrogen-Bond Donor Strength: A ~1.0 kcal/mol Advantage Directing Target Engagement
The carbothioamide group in 1,2,3,4-tetrahydronaphthalene-1-carbothioamide acts as a stronger hydrogen-bond donor than its corresponding oxoamide (1,2,3,4-tetrahydronaphthalene-1-carboxamide). Computational studies at the B3LYP/6-311++G(d,p) level predict thioamide NH donors to be stronger by ~1.0 kcal/mol in hydrogen-bonding enthalpy compared to amide NH donors in comparable dielectric environments [1]. This difference arises from the greater polarizability and reduced electronegativity of sulfur versus oxygen. This means the thioamide can form more stabilizing interactions with hydrogen-bond acceptor residues in protein binding pockets, potentially resulting in slower off-rates and improved target residence time compared to the amide analog.
| Evidence Dimension | Hydrogen-bond donor strength (ΔH of H-bond formation) |
|---|---|
| Target Compound Data | ~1.0 kcal/mol stronger H-bond donor than amide (thioamide NH donor) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydronaphthalene-1-carboxamide (amide NH donor; baseline H-bond strength) |
| Quantified Difference | ~1.0 kcal/mol increased stabilization per hydrogen bond |
| Conditions | DFT calculations (B3LYP/6-311++G(d,p)); implicit solvent models simulating protein interior dielectric (ε ≈ 4–10) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the thioamide variant offers quantitatively stronger target hydrogen-bonding that can translate into measurably improved binding affinity and selectivity compared to the amide analog, justifying its selection when target engagement optimization is a project goal.
- [1] Newberry, R. W.; Raines, R. T. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. ACS Chem. Biol. 2021, 16, 2834–2844. View Source
